molecular formula C5H10N2O3 B7460135 (Methylcarbamoyl)alanine

(Methylcarbamoyl)alanine

Cat. No.: B7460135
M. Wt: 146.14 g/mol
InChI Key: RQKJUOWDJNEADC-UHFFFAOYSA-N
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Description

(Methylcarbamoyl)alanine is a derivative of the amino acid alanine, where a methylcarbamoyl group is attached to the amino group of alanine

Preparation Methods

Synthetic Routes and Reaction Conditions

(Methylcarbamoyl)alanine can be synthesized through chemical and biological methods. The chemical synthesis involves the reaction of alanine with methyl isocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Biological methods involve the use of enzymes to catalyze the reaction between alanine and methyl isocyanate, offering a more environmentally friendly approach with milder reaction conditions .

Industrial Production Methods

Industrial production of this compound often employs chemical synthesis due to its scalability. The process involves the use of high-pressure reactors and continuous flow systems to maintain the reaction conditions and optimize yield. The byproducts are carefully managed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

(Methylcarbamoyl)alanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(Methylcarbamoyl)alanine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Methylcarbamoyl)alanine involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in amino acid metabolism, leading to the production of various metabolites. The compound may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Methylcarbamoyl)alanine is unique due to the presence of the methylcarbamoyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This modification can enhance its stability, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(methylcarbamoylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3/c1-3(4(8)9)7-5(10)6-2/h3H,1-2H3,(H,8,9)(H2,6,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQKJUOWDJNEADC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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